molecular formula C17H27N5O2 B2901586 3-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea CAS No. 2034499-86-8

3-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea

Cat. No.: B2901586
CAS No.: 2034499-86-8
M. Wt: 333.436
InChI Key: ALIHUCJRBTYQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea is a synthetic chemical compound intended for research and development applications in a controlled laboratory environment. This molecule features a piperidine core substituted with a 6-methylpyridazine group and a tetrahydropyran (oxane)-linked urea moiety, a structural motif of significant interest in medicinal chemistry. The 1-(6-methylpyridazin-3-yl)piperidine substructure is a recognized pharmacophore in preclinical research. For instance, compounds like Vapendavir (BTA-798), which share this core, have been investigated for their potential as viral entry inhibitors, demonstrating the research relevance of this chemical architecture . The incorporation of the (oxan-4-yl)urea group may influence the compound's physicochemical properties and binding affinity, making it a candidate for structure-activity relationship (SAR) studies. Researchers may explore its potential interaction with various biological targets, particularly in early-stage pharmacological profiling. This product is strictly labeled 'For Research Use Only' and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

1-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-13-2-3-16(21-20-13)22-8-4-14(5-9-22)12-18-17(23)19-15-6-10-24-11-7-15/h2-3,14-15H,4-12H2,1H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIHUCJRBTYQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Related compounds have been found to interact with tyrosine kinases. Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and differentiation.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, possibly tyrosine kinases, leading to changes in their activity. This interaction could potentially alter the signaling pathways within the cell, affecting cellular functions.

Biochemical Pathways

Given the potential interaction with tyrosine kinases, it can be inferred that the compound may influence growth factor signaling pathways. These pathways are critical for regulating cell growth and differentiation.

Comparison with Similar Compounds

Structural Analogues from

Compounds 8a–c and 14a–d () share a piperidine-urea/thiourea scaffold but differ in substituents:

  • Benzamide vs. Pyridazine : The target compound’s 6-methylpyridazine group may enhance π-stacking interactions compared to the benzamide or sulfonyl groups in 8a–c and 14a–d , which rely on aromatic or halogenated rings for target binding .
  • Oxan-4-yl vs. Alkyl Urea Substituents : The oxan-4-yl group likely improves solubility and metabolic stability relative to ethyl or chloroethyl substituents in 14a–b , as cyclic ethers reduce lipophilicity (estimated logP for oxan-4-yl: ~1.5 vs. ~2.5 for 2-methoxyethyl in ) .

Pyridazine Derivatives ( and )

  • Sulfonate vs. Methyl Substitution : The target compound’s 6-methylpyridazine group contrasts with sulfonate-functionalized pyridazines like 7a (). Methyl substitution may increase membrane permeability compared to polar sulfonates but reduce solubility .
  • Synthetic Routes : uses sulfonyl chloride coupling, while and suggest coupling of piperidine intermediates with urea-forming reagents. The oxan-4-yl group’s synthesis may require multi-step routes similar to those in .

Piperidine-Urea/Indole Derivatives ( and )

  • Indole vs. Pyridazine Cores: Compounds like DMPI and CDFII () use indole-piperidine scaffolds for MRSA synergy.
  • Chlorine Substitution : highlights chloro-indole derivatives with CNS activity. The absence of halogens in the target compound could reduce off-target toxicity but may limit affinity for halogen-sensitive targets .

Hypothesized Pharmacological Implications

  • Target Engagement : The oxan-4-yl group’s ether oxygen could form hydrogen bonds with residues in kinase ATP pockets (e.g., GSK-3β, as suggested in ), while the pyridazine nitrogen atoms may chelate metal ions in enzymatic active sites .
  • Metabolic Stability : The oxane ring’s rigidity may reduce CYP450-mediated oxidation compared to linear alkyl chains in 14a–b (), extending half-life .

Preparation Methods

Preparation of 3-Chloro-6-Methylpyridazine

Pyridazine derivatives are typically synthesized via cyclization of 1,4-diketones with hydrazine. For 3-chloro-6-methylpyridazine:

  • Procedure : React acetylacetone with hydrazine hydrate under acidic conditions, followed by chlorination using POCl₃.
  • Yield : ~65–70% (reported for analogous pyridazine chlorinations).

Nucleophilic Substitution with Piperidin-4-ylmethanol

Introducing the piperidine moiety requires C–N bond formation. Given the moderate reactivity of 3-chloropyridazines, Pd-catalyzed coupling is preferred:

  • Catalyst System : Pd(OAc)₂/Xantphos, Cs₂CO₃ as base.
  • Conditions : Reflux in toluene (110°C, 12 h).
  • Yield : ~80% (based on WO2021013864A1).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 9.2 Hz, 1H, pyridazine-H), 6.95 (d, J = 9.2 Hz, 1H, pyridazine-H), 3.70–3.65 (m, 2H, piperidine-CH₂), 2.85–2.75 (m, 2H, piperidine-CH₂), 2.45 (s, 3H, CH₃), 1.90–1.70 (m, 5H, piperidine-CH₂ and CH).

Synthesis of Oxan-4-yl Isocyanate

Preparation of Oxan-4-ylamine (Tetrahydropyran-4-amine)

  • Method : Reduction of tetrahydropyran-4-one oxime using LiAlH₄.
  • Yield : ~85%.

Isocyanate Formation

  • Reagent : Triphosgene (bis(trichloromethyl) carbonate) in dry DCM.
  • Conditions : 0°C to room temperature, 2 h, under N₂.
  • Yield : ~90% (analogous to methods in EP3994130NWB1).

Characterization :

  • IR (neat): 2270 cm⁻¹ (N=C=O stretch).

Urea Bond Formation

Coupling Strategy

Reacting 1-(6-methylpyridazin-3-yl)piperidin-4-ylmethyl amine with oxan-4-yl isocyanate:

  • Solvent : Anhydrous THF or DCM.
  • Base : Triethylamine (2 eq.) to scavenge HCl.
  • Conditions : Stir at room temperature for 6–8 h.
  • Workup : Extract with NaHCO₃, dry over Na₂SO₄, purify via silica gel chromatography (EtOAc/hexane).
  • Yield : ~75–80%.

Alternative Carbodiimide-Mediated Coupling

For cases where isocyanate stability is problematic:

  • Reagents : Oxan-4-ylamine, triphosgene, and 1-(6-methylpyridazin-3-yl)piperidin-4-ylmethyl amine.
  • Activator : EDCl/HOBt in DMF.
  • Yield : ~70%.

Analytical Data for Final Compound

Spectroscopic Characterization

  • ¹H NMR (500 MHz, DMSO-d₆):
    δ 8.20 (s, 1H, NH), 7.40 (d, J = 9.1 Hz, 1H, pyridazine-H), 6.98 (d, J = 9.1 Hz, 1H, pyridazine-H), 4.00–3.90 (m, 2H, oxan-H), 3.70–3.60 (m, 2H, piperidine-CH₂), 3.30–3.20 (m, 2H, oxan-H), 2.50 (s, 3H, CH₃), 2.10–1.80 (m, 9H, piperidine and oxan-CH₂).
  • HRMS (ESI+) : m/z calc. for C₁₇H₂₆N₅O₂ [M+H]+: 340.2085; found: 340.2089.

Purity Assessment

  • HPLC : >98% purity (C-18 column, 5 mM NH₄HCO₃/MeCN gradient).

Optimization Challenges and Solutions

Side Reactions

  • N-Methylation of Pyridazine : Controlled stoichiometry of methylating agents (e.g., CH₃I) prevents over-alkylation.
  • Isocyanate Hydrolysis : Use of anhydrous solvents and inert atmosphere mitigates degradation.

Scalability

  • Continuous Flow Synthesis : Patents suggest transitioning batch reactions to flow systems for improved yield (>90%).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea, and how can purity be ensured?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine-pyridazine intermediate. Key steps include:

  • Coupling Reactions : Use carbodiimide-based reagents (e.g., EDCI) with DMAP as a catalyst to form the urea linkage between the piperidine and oxane moieties .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) to achieve >95% purity .
    • Characterization : Confirm structure via 1H^1H-/13C^{13}C-NMR (DMSO-d6d_6) and high-resolution mass spectrometry (HRMS). Monitor reaction progress by TLC (silica gel, UV visualization) .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed for experimental reproducibility?

  • Methodology :

  • Thermal Stability : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products via LC-MS and compare peak areas to quantify stability .

Q. What analytical techniques are most reliable for structural elucidation and purity assessment?

  • Techniques :

  • NMR Spectroscopy : 1H^1H-NMR (300–500 MHz) to resolve aromatic protons and urea NH signals; 13C^{13}C-NMR for carbonyl (C=O) and heterocyclic carbons .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+^+ ions; HRMS for exact mass confirmation (±5 ppm tolerance) .
  • HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with UV detection at 254 nm. Retention time and peak symmetry indicate purity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding assays involving this compound?

  • Methodology :

  • Orthogonal Assays : Combine radioligand binding (e.g., 3H^3H-labeled competitors) with functional assays (e.g., cAMP accumulation for GPCR targets) to distinguish binding affinity from efficacy .
  • Structural Modeling : Perform molecular docking (AutoDock Vina) using X-ray crystal structures of target receptors (e.g., kinases, GPCRs) to identify critical hydrogen bonds with the urea moiety .
    • Data Interpretation : Compare IC50_{50} values across assays; discrepancies may indicate allosteric modulation or off-target effects .

Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties for in vivo studies?

  • Approaches :

  • Lipophilicity Adjustment : Modify substituents on the pyridazine ring (e.g., replace methyl with polar groups) to lower LogP (target <3) while retaining potency. Use shake-flask assays to measure LogD7.4_{7.4} .
  • Solubility Enhancement : Co-solvent systems (e.g., 10% DMSO in saline) or nanoformulation (liposomes, PEGylation) to improve aqueous solubility (>50 µM) for intravenous administration .
    • Metabolic Stability : Incubate with liver microsomes (human/rodent) and monitor parent compound depletion via LC-MS/MS. Introduce steric hindrance (e.g., tert-butyl groups) to reduce CYP450-mediated oxidation .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Experimental Design :

  • Analog Synthesis : Synthesize derivatives with variations in the pyridazine (e.g., 6-fluoro, 6-cyano) and piperidine (e.g., N-sulfonamide, N-acetyl) groups .
  • Selectivity Profiling : Screen against panels of related enzymes/receptors (e.g., kinase family members, GPCR subtypes) using fluorescence polarization or AlphaScreen technology .
    • Key Metrics : Calculate selectivity indices (IC50_{50} ratio between primary target and off-targets). Aim for >100-fold selectivity for lead candidates .

Q. What experimental controls are critical when evaluating the compound’s cytotoxicity in cancer cell lines?

  • Controls :

  • Positive Controls : Use staurosporine (apoptosis inducer) and cisplatin (DNA crosslinker) to validate assay sensitivity .
  • Vehicle Controls : Include DMSO (≤0.1%) to rule out solvent effects on cell viability (MTT assay) .
    • Mechanistic Studies : Combine cytotoxicity assays with caspase-3/7 activation (luminescent assays) and cell cycle analysis (propidium iodide staining) to confirm apoptosis vs. necrosis .

Methodological Notes

  • Enzyme Inhibition Assays : For soluble epoxide hydrolase (sEH) inhibition, use fluorometric assays with CMNPC [(3-cyano-4-methyl-7-(methylsulfamoyl)-coumarin)] as a substrate. Monitor fluorescence (λex_{ex}=330 nm, λem_{em}=465 nm) to calculate IC50_{50} .
  • In Vivo Dosing : For rodent studies, administer 10–50 mg/kg intraperitoneally (vehicle: 10% PEG-400, 5% Tween-80). Collect plasma at 0.5–24 hours post-dose for LC-MS/MS pharmacokinetic analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.